molecular formula C14H11NO3 B3140490 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate CAS No. 477889-57-9

2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate

Cat. No.: B3140490
CAS No.: 477889-57-9
M. Wt: 241.24 g/mol
InChI Key: JQEFEICOLAZDRJ-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate is an organic compound with the molecular formula C14H11NO3 This compound features a pyridiniumolate core with a phenyl-substituted oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate typically involves the reaction of a pyridinium salt with an epoxide. One common method is the reaction of 3-phenyl-2-oxirane with a pyridinium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyridiniumolates with various functional groups.

Scientific Research Applications

2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
  • 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridinium chloride
  • 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridinium bromide

Uniqueness

This compound is unique due to its pyridiniumolate core and the presence of a phenyl-substituted oxirane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)-(3-phenyloxiran-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(11-8-4-5-9-15(11)17)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFEICOLAZDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=[N+]3[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 2
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 3
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2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 4
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 5
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2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 6
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate

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